

Fexarine in NASH Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Fexarine

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These application notes provide a detailed overview and experimental protocols for the administration of **fexarine**, an intestine-restricted Farnesoid X Receptor (FXR) agonist, in mouse models of non-alcoholic steatohepatitis (NASH). Due to the limited availability of specific data on **fexarine**, this document primarily utilizes data from its close structural and functional analogue, fexaramine, as a representative gut-biased FXR agonist.

Introduction

Fexarine and fexaramine are non-steroidal, non-bile acid FXR agonists with limited systemic bioavailability, leading to a targeted activation of FXR in the intestine. This gut-restricted activation triggers the release of Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19), which then acts as an endocrine hormone to regulate hepatic metabolism. This targeted approach is being investigated as a therapeutic strategy for NASH to achieve metabolic benefits while minimizing the systemic side effects associated with global FXR activation. In mouse models of diet-induced obesity and NASH, intestinal FXR activation has been shown to reduce hepatic steatosis, inflammation, and improve overall metabolic parameters.^{[1][2]}

Quantitative Data Summary

The following tables summarize the quantitative outcomes from studies administering the intestine-restricted FXR agonist fexaramine to mouse models of diet-induced obesity, a

condition closely related to NASH.

Table 1: Effects of Fexaramine on Body Composition and Serum Parameters in Diet-Induced Obese (DIO) Mice

Parameter	Vehicle Control	Fexaramine (100 mg/kg/day)	Percent Change	Reference
Body Weight Gain (g)	Increase	Reduction	Dose-dependent reduction	[3]
Fat Mass	High	Reduced	Significant reduction	[3]
Lean Mass	Unchanged	Unchanged	No significant change	[3]
Serum Triglycerides (mg/dL)	Elevated	Lowered	Reduction	[3]
Serum Cholesterol (mg/dL)	Elevated	Lowered	Reduction	[3]
Fasting Insulin (ng/mL)	Elevated	Lowered	Significant reduction	[4]
Serum Leptin (ng/mL)	Elevated	Lowered	Reduction	[3]
Serum Resistin (ng/mL)	Elevated	Lowered	Reduction	[3]

Data is compiled from studies using a high-fat diet (HFD) to induce obesity in C57BL/6J mice, with fexaramine administered daily by oral gavage for 5 weeks.

Table 2: Effects of Fexaramine on Gene Expression in Diet-Induced Obese (DIO) Mice

Gene	Tissue	Vehicle Control	Fexaramine (100 mg/kg/day)	Fold Change	Reference
Shp (Small heterodimer partner)	Ileum	Baseline	Increased	Significant Induction	[4] [5]
Fgf15 (Fibroblast growth factor 15)	Ileum	Baseline	Increased	Significant Induction	[2] [5]
Osta (Organic solute transporter alpha)	Ileum	Baseline	Increased	Significant Induction	[5]
I-BABP (Ileal bile acid-binding protein)	Ileum	Baseline	Increased	Significant Induction	[1]
Cyp7a1 (Cholesterol 7 α -hydroxylase)	Liver	Baseline	Decreased	Repression	[6]
Srebp-1c (Sterol regulatory element-binding protein 1c)	Liver	Elevated	Reduced	Downregulation	[2]
Fasn (Fatty acid synthase)	Liver	Elevated	Reduced	Downregulation	[2]

Gene expression changes were measured by qPCR after daily oral administration of fexaramine for the indicated duration in HFD-fed mice.

Experimental Protocols

Protocol 1: Induction of NASH using a High-Fat Diet (HFD) in Mice

This protocol describes the induction of obesity and hepatic steatosis, key precursors to NASH, using a high-fat diet.

Materials:

- Male C57BL/6J mice (6-8 weeks old)
- High-Fat Diet (HFD; e.g., 60% kcal from fat)
- Standard chow diet (Control)
- Animal housing with a 12-hour light/dark cycle

Procedure:

- Acclimatize mice for one week with free access to standard chow and water.
- Randomly assign mice to two groups: Control and HFD.
- Provide the Control group with the standard chow diet.
- Provide the HFD group with the high-fat diet.
- Maintain mice on their respective diets for 14-16 weeks to establish the obese and steatotic phenotype.^{[3][4]}
- Monitor body weight weekly.

Protocol 2: Preparation and Administration of Fexaramine by Oral Gavage

This protocol details the preparation and administration of the intestine-restricted FXR agonist fexaramine.

Materials:

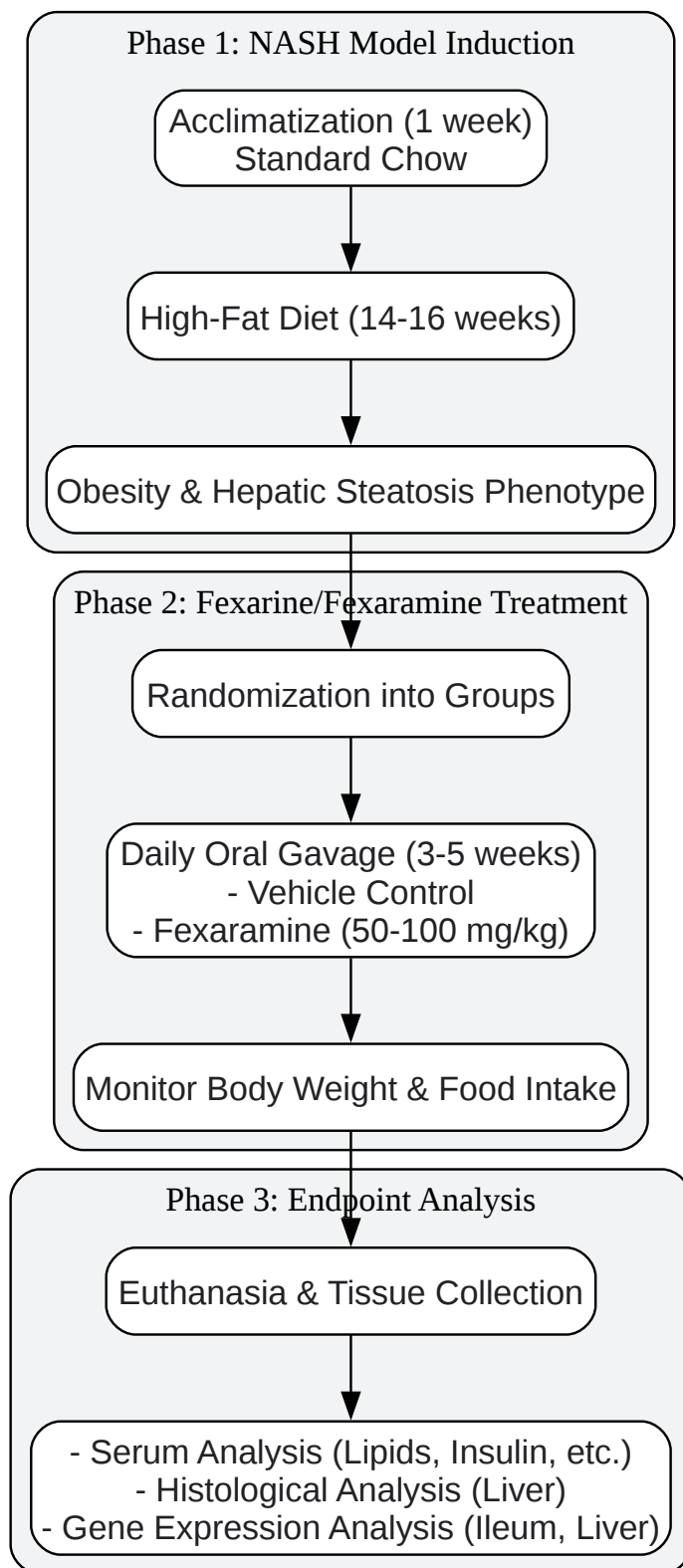
- Fexaramine powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Appropriately sized syringes

Procedure:

- Preparation of Fexaramine Solution:
 - Fexaramine is highly insoluble in aqueous solutions.[\[5\]](#)
 - Prepare a stock solution by dissolving fexaramine powder in DMSO.
 - For administration, dilute the DMSO stock solution with PBS to a final DMSO concentration of 0.2%.[\[5\]](#) A common final concentration for fexaramine is 10 mg/mL to achieve a 100 mg/kg dose in a 10 mL/kg gavage volume.
 - The vehicle control solution should be 0.2% DMSO in PBS.[\[5\]](#)
- Oral Gavage Administration:
 - Weigh each mouse to determine the precise volume of fexaramine solution to administer. The typical dosage for fexaramine is between 50-100 mg/kg of body weight.[\[3\]](#)[\[5\]](#) The administration volume should not exceed 10 mL/kg.
 - Gently restrain the mouse, ensuring a straight line from the head through the neck and esophagus.

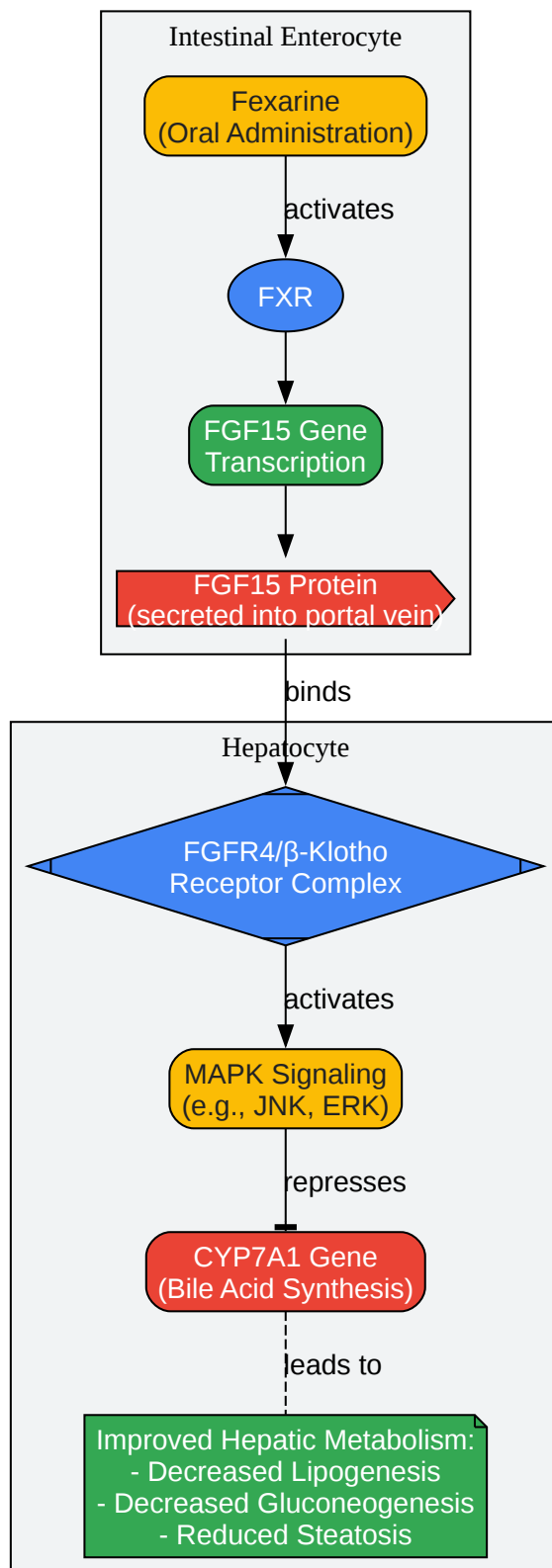
- Insert the gavage needle into the mouth, passing it along the roof of the mouth and into the esophagus. The needle should pass smoothly without resistance.
- Slowly administer the calculated volume of the fexaramine or vehicle solution.
- Gently remove the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes post-administration.
- Administration is typically performed once daily for the duration of the study (e.g., 3-5 weeks).^{[3][4]}

Visualizations



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Caption: Experimental workflow for evaluating **fexarine**/fexaramine in a diet-induced mouse model of NASH.



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Caption: Intestinal FXR-FGF15 signaling pathway activated by **fexarine** in the context of NASH.

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